6,7-Dimethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol
Description
6,7-Dimethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol is a thienopyrimidine derivative characterized by a fused bicyclic scaffold with a pyrimidine ring and a dihydrothiophene ring. Key structural features include:
Properties
Molecular Formula |
C9H12N2OS2 |
|---|---|
Molecular Weight |
228.3 g/mol |
IUPAC Name |
6,7-dimethyl-2-methylsulfanyl-6,7-dihydro-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H12N2OS2/c1-4-5(2)14-7-6(4)10-9(13-3)11-8(7)12/h4-5H,1-3H3,(H,10,11,12) |
InChI Key |
UBDGLJXCXQWOLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(SC2=C1N=C(NC2=O)SC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol typically involves multi-step reactions. One common method includes the condensation of 2-aminothiophene with a suitable aldehyde, followed by cyclization and subsequent methylation and thiolation steps. The reaction conditions often involve the use of solvents like ethanol or methanol, with catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up. This includes the use of continuous flow reactors to improve yield and reduce reaction times, as well as the implementation of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Key Intermediates and Precursors
The synthesis of thieno[3,2-d]pyrimidin-4-ol derivatives often involves cyclization of thiophene precursors with nitrogen-containing groups. For example:
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Hydrazine Derivatives : Reaction of 2-hydrazino-3-methyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one derivatives with aliphatic acids (e.g., formic or acetic acid) forms triazolopyrimidinones .
-
Dihydrothiophene Intermediates : Michael-type additions of cyanothioacetamide to α-bromochalcones followed by cyclization generate dihydrothieno[2,3-d]pyrimidine cores .
Nucleophilic Substitution at the Methylthio Group
The methylthio (SMe) group may undergo substitution reactions under specific conditions:
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Amine Exchange | Primary amines (e.g., RNH₂) in EtOH | 2-Amino-substituted derivative |
| Hydrolysis | Acidic/basic aqueous conditions | Thiol or hydroxyl group generation |
Supporting Data :
-
In analogous systems, hydrazine derivatives react with acids to form triazolopyrimidinones .
-
Reaction of 2-amino-6-ethylthieno[2,3-d]pyrimidin-4-one with aryl thiols via palladium coupling introduces heteroatom substituents .
Cyclization Reactions
The hydroxyl group at position 4 may participate in cyclization:
-
Mannich-Type Cyclization : Reaction with formaldehyde (HCHO) and primary amines could form hexahydrothieno[2,3-d]pyrimidine derivatives .
-
Intramolecular Condensation : Potential formation of fused rings via condensation with carbonyl groups.
Example :
| Reaction Type | Reagents/Conditions | Key Features |
|---|---|---|
| Double Aminomethylation | RNH₂ + HCHO in EtOH | Formation of hexahydro derivatives |
| Esterification | Acid chlorides (e.g., ClCOOR) | Conversion of -OH to ester groups |
Redox and Functional Group Transformations
-
Oxidation/Reduction :
-
The hydroxyl group at position 4 may undergo oxidation to a ketone or reduction to a diol.
-
-
Acyl Transfer :
-
Esterification or acylation of the hydroxyl group to modify solubility or reactivity.
-
Supporting Evidence :
-
In thieno[2,3-d]pyrimidin-4-ol analogues, IR spectra show C=O stretches (~1700 cm⁻¹), indicating carbonyl functionality .
Spectroscopic Data
Table 1: Elemental Analysis Data for Analogues
| Compound | C% | H% | N% | S% | O% |
|---|---|---|---|---|---|
| 3a | 50.56 | 4.25 | 26.81 | 4.85 | 12.53 |
| 4b | 55.98 | 5.39 | 17.91 | 6.72 | 14.00 |
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.
Medicine: Studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol involves its interaction with molecular targets such as enzymes and receptors. It is believed to inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound may also modulate signaling pathways by interacting with specific receptors on the cell surface .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related thienopyrimidine derivatives:
Key Observations :
- Lipophilicity: The 6,7-dimethyl groups in the target compound increase lipophilicity compared to non-methylated analogs (e.g., molecular weight 228.33 vs. 200.28), likely enhancing membrane permeability but reducing aqueous solubility .
- Substituent Effects : The 2-methylthio group offers greater stability than a thiol (-SH) group, reducing oxidation susceptibility. In contrast, the diol analog (2,4-diol) exhibits higher polarity, favoring solubility in polar solvents .
Hypothetical Research Findings
Based on structural analogs:
- Thermal Stability : The methylthio group may improve thermal stability compared to hydroxyl or thiol analogs, as seen in related sulfur-containing heterocycles .
- This is inferred from morpholinyl derivatives (), where bulky substituents improve target engagement .
- Solubility Challenges : The target compound’s lipophilicity may necessitate formulation with solubilizing agents (e.g., cyclodextrins) for in vivo studies, akin to clopidogrel’s prodrug design .
Biological Activity
6,7-Dimethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol, with the CAS number 1197226-23-5, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
Basic Information
- Molecular Formula : C9H12N2OS2
- Molecular Weight : 228.33 g/mol
- Synonyms : 6,7-dimethyl-2-(methylsulfanyl)-6H,7H-thieno[3,2-d]pyrimidin-4-ol
Structural Characteristics
The compound features a thieno[3,2-d]pyrimidine core structure, which is significant for its biological activity. The presence of methylthio and dimethyl groups contributes to its unique properties and potential interactions with biological targets.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties. For instance, research on related pyrimidine derivatives has shown that they can inhibit tubulin polymerization, a critical process in cell division and proliferation. This mechanism suggests that our compound could also possess similar anticancer activities by potentially disrupting microtubule dynamics in cancer cells .
Inhibition of Kinases
The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. For example, related compounds have demonstrated potent inhibition of the Colony Stimulating Factor 1 Receptor (CSF1R), which plays a role in macrophage infiltration and tumor growth. The IC50 values for these inhibitors were reported as low as 3.0 nM, indicating strong inhibitory effects .
Study on Related Compounds
A study involving structurally related compounds found that they exhibited significant anti-proliferative effects against various cancer cell lines. These compounds were shown to directly bind to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest .
| Compound Name | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Compound A | 3.0 | CSF1R Inhibition |
| Compound B | 25 | Tubulin Inhibition |
This table illustrates the potency of related compounds in inhibiting critical biological pathways associated with cancer.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 6,7-dimethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thiophene derivatives with urea or thiourea analogs under acidic conditions. For example, describes a similar thieno-pyrimidinone synthesis using ethanol reflux with aromatic aldehydes, achieving yields >85% after recrystallization. Key steps include optimizing solvent choice (e.g., ethanol for solubility) and reaction time (2–4 hours) to minimize side products. Characterization via -NMR and IR is critical to confirm regioselectivity and purity .
Q. How can crystallographic data be obtained to confirm the structural integrity of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is essential. highlights a patent for crystallizing structurally related dihydrothieno-pyrimidines using slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures). For this compound, consider varying solvent polarity and cooling rates to isolate stable polymorphs. Pair XRD with DFT-based geometry optimization (e.g., B3LYP/6-31G* models, as in ) to validate bond lengths and angles computationally .
Q. What analytical techniques are suitable for purity assessment and stability testing?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, using C18 columns and acetonitrile/water gradients. emphasizes HPLC for detecting impurities in related thieno-pyrimidine derivatives. Stability studies under accelerated conditions (40°C/75% RH) should monitor degradation products via LC-MS, particularly oxidation at the methylthio group or hydrolysis of the dihydropyrimidine ring .
Advanced Research Questions
Q. How can stereochemical challenges in dihydrothieno-pyrimidine derivatives be addressed during synthesis?
- Methodological Answer : Chiral resolution using enantiopure reagents (e.g., levocamphor sulfonic acid, as in ) is effective. For this compound, asymmetric catalysis (e.g., chiral Pd complexes) may control stereochemistry at the 6,7-dimethyl positions. Dynamic NMR or circular dichroism (CD) can confirm enantiomeric excess (ee), while demonstrates -labeling to track stereospecific intermediates in PDE4 inhibitor synthesis .
Q. What strategies mitigate low yields in multi-step syntheses involving thieno-pyrimidine cores?
- Methodological Answer : Optimize protecting groups for reactive sites (e.g., methylthio or hydroxyl groups). describes a patent using tert-butyl esters to stabilize intermediates during dihydrothieno-pyrimidine diol synthesis. Alternatively, flow chemistry can enhance reaction efficiency, as seen in ’s high-yield (>85%) condensations. Post-synthetic modifications (e.g., oxidation to sulfone derivatives) may require inert atmospheres to prevent decomposition .
Q. How can isotopic labeling (e.g., ) be incorporated for pharmacokinetic or metabolic studies?
- Methodological Answer : details -labeling via []urea incorporation into dihydrothieno-pyrimidine intermediates. For this compound, introduce at the methylthio group using []methyl iodide during alkylation. Purify via preparative TLC or column chromatography, and validate radiochemical purity (>99%) using scintillation counting paired with HPLC .
Q. What computational approaches predict biological activity or receptor binding?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations using homology models of target enzymes (e.g., PDE4, as in ) can predict binding affinities. ’s DFT analysis of HOMO-LUMO gaps and MESP surfaces identifies nucleophilic/electrophilic regions, aiding in rational drug design. Validate predictions with in vitro assays (e.g., enzyme inhibition IC measurements) .
Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
- Methodological Answer : Reconcile discrepancies by cross-validating experimental NMR chemical shifts with DFT-calculated values (GIAO method). ’s study of a related acetamide compound used B3LYP/6-31G* to achieve <0.3 ppm deviation from experimental -NMR data. If unresolved, consider dynamic effects (e.g., rotamers) or solvent interactions, and re-measure spectra in deuterated DMSO or CDCl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
